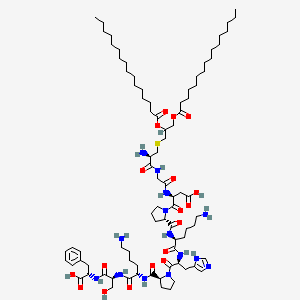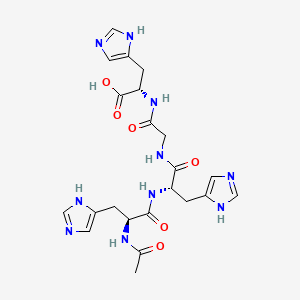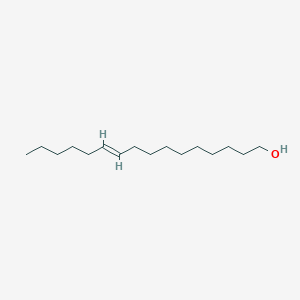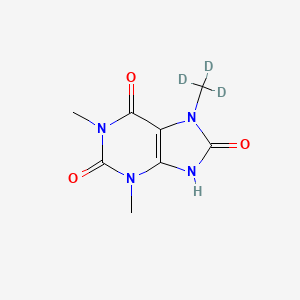
1,3,7-Trimethyluric Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trimethyluric acid is an oxopurine in which the purine ring is substituted by oxo groups at positions 2, 6, and 8, and the nitrogens at positions 1, 3, and 7 are substituted by methyl groups . It is a metabolite of caffeine . It has a role as a human xenobiotic metabolite, a human blood serum metabolite, a mouse metabolite, and a human urinary metabolite .
Synthesis Analysis
Theacrine metabolism in Kucha plants, a unique kind of tea varieties, has been studied for the biosynthesis and catabolism of theacrine . The N-methyltransferase (NMT) encoded by TEA024443 may catalyze the methylation at the 9-N position in Kucha plant . In humans, the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .Molecular Structure Analysis
The molecular formula of 1,3,7-Trimethyluric acid is C8H10N4O3 . The IUPAC name is 1,3,7-trimethyl-9H-purine-2,6,8-trione . The InChI is InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14) .Chemical Reactions Analysis
The metabolic ratio 1,3,7-trimethyluric acid (TMU) to caffeine was evaluated as a biomarker to describe variability in CYP3A activity in a cohort of healthy 21 to 35-year-old males .Physical And Chemical Properties Analysis
The molecular weight of 1,3,7-Trimethyluric acid is 210.19 g/mol . The density is 1.6±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Metabolite Analysis in Caffeine Metabolism
1,3,7-Trimethyluric Acid-d3: is used as a stable isotope-labeled standard in the study of caffeine metabolism in humans. It serves as an internal standard for the quantification of 1,3,7-Trimethyluric Acid by mass spectrometry in biological samples . This application is crucial for understanding individual variations in caffeine metabolism, which can influence the health effects of caffeine consumption.
Wirkmechanismus
Target of Action
1,3,7-Trimethyluric Acid-d3, also referred to as trimethyluric acid and 8-oxy-caffeine, is a purine alkaloid . It is a minor metabolite of caffeine in humans . The primary targets of this compound are the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .
Mode of Action
The compound interacts with its targets, the cytochrome P450 (CYP) isoforms, to metabolize caffeine into 1,3,7-trimethyluric acid . This interaction results in changes in the caffeine metabolism process, leading to the production of 1,3,7-trimethyluric acid as a metabolite .
Biochemical Pathways
The biochemical pathway affected by 1,3,7-Trimethyluric Acid-d3 is the caffeine metabolism pathway . The downstream effects of this pathway involve the production of various metabolites, including 1,3,7-trimethyluric acid .
Pharmacokinetics
The pharmacokinetics of 1,3,7-Trimethyluric Acid-d3 is closely related to its role as a metabolite of caffeine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the metabolic activity of the CYP enzymes . These enzymes play a crucial role in determining the bioavailability of 1,3,7-Trimethyluric Acid-d3.
Result of Action
The molecular and cellular effects of 1,3,7-Trimethyluric Acid-d3’s action are primarily seen in its role as an antioxidant . It has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849545 |
Source


|
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trimethyluric Acid-d3 | |
CAS RN |
188297-95-2 |
Source


|
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

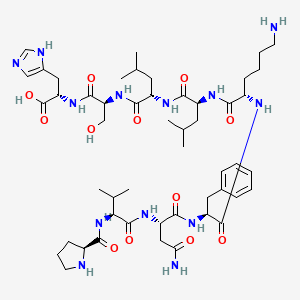

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)

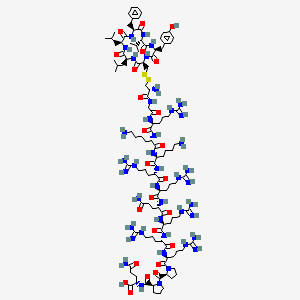

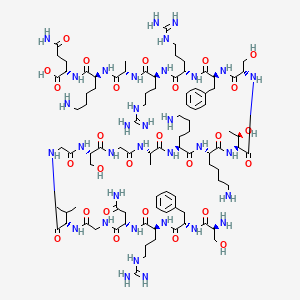
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)
